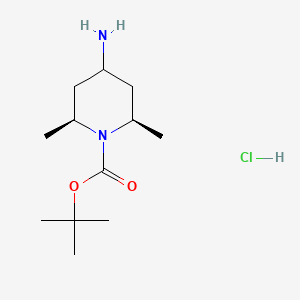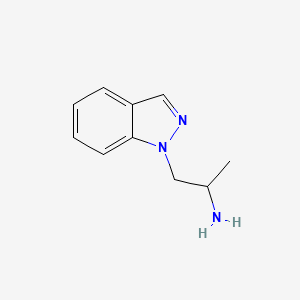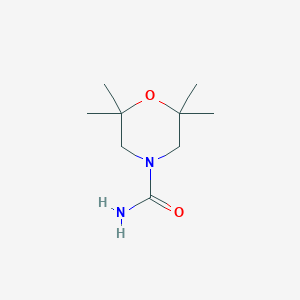
tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, selective reduction, and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of specific functional groups to achieve desired products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride is used as a building block for synthesizing complex molecules. Its reactivity and stability make it suitable for various synthetic pathways.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in biochemical assays.
Medicine: In medicine, this compound serves as an intermediate in the synthesis of pharmaceutical drugs. Its derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity enable its use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. The pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- tert-butyl (2R,4r,6S)-rel-4-hydroxy-2,6-dimethylpiperidine-1-carboxylate
- tert-butyl (2R,4r,6S)-rel-4-methoxy-2,6-dimethylpiperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl (2R,4r,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate hydrochloride exhibits unique reactivity and stability. Its amino group provides additional functionality, enabling a broader range of chemical transformations. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H25ClN2O2 |
|---|---|
Poids moléculaire |
264.79 g/mol |
Nom IUPAC |
tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5;/h8-10H,6-7,13H2,1-5H3;1H/t8-,9+,10?; |
Clé InChI |
SHOGLQBLSIQKBX-CVLICLBHSA-N |
SMILES isomérique |
C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)N.Cl |
SMILES canonique |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)

![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)










